molecular formula C12H10N2O4 B14293306 6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione CAS No. 113271-66-2

6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione

Cat. No.: B14293306
CAS No.: 113271-66-2
M. Wt: 246.22 g/mol
InChI Key: HMYKPOMOUNEYHW-UHFFFAOYSA-N
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Description

6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione is an organic compound characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a dihydropyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione typically involves the condensation of 4-methylbenzaldehyde with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the dihydropyrimidine core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione is unique due to its specific combination of functional groups and its dihydropyrimidine trione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

113271-66-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

5-hydroxy-6-(4-methylbenzoyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N2O4/c1-6-2-4-7(5-3-6)9(15)8-10(16)11(17)14-12(18)13-8/h2-5,16H,1H3,(H2,13,14,17,18)

InChI Key

HMYKPOMOUNEYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=O)NC(=O)N2)O

Origin of Product

United States

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